5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with various carbonyl compounds. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid derivatives or aldehydes . The reaction is usually carried out in refluxing methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2
Medicine: It has potential as an anticancer agent due to its ability to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation
Mechanism of Action
The mechanism of action of 5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares the same core structure and exhibits similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties
Uniqueness
5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its propylsulfanyl substituent, which enhances its biological activity compared to other pyrazolopyrimidine derivatives. This structural modification allows for better interaction with molecular targets, leading to improved efficacy in inhibiting cancer cell growth .
Properties
CAS No. |
797769-66-5 |
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Molecular Formula |
C14H15N5OS |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
5-amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N5OS/c1-2-8-21-14-17-12-11(13(20)18(14)15)9-16-19(12)10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |
InChI Key |
DWHLYEPAXVJKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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